

# Signaling Pathway of CV-159 in TNF- $\alpha$ -Induced Inflammatory Response

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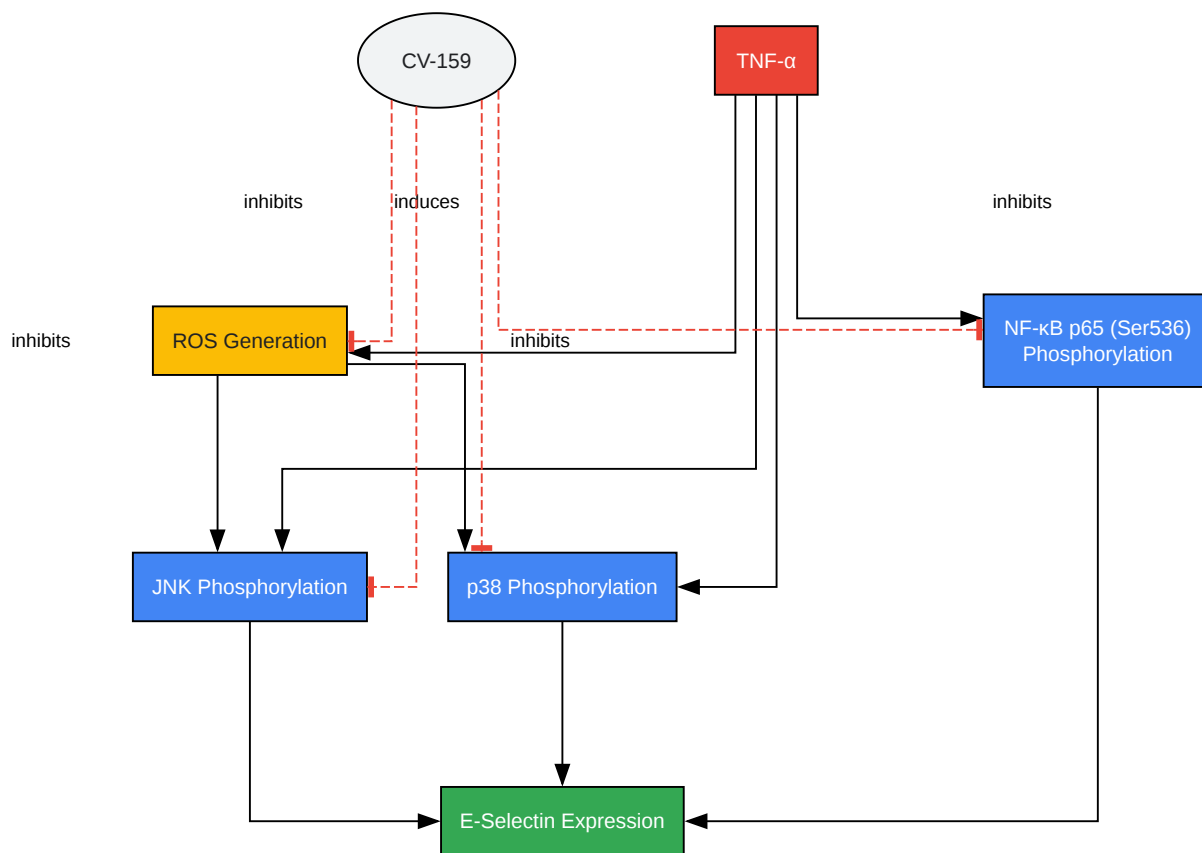
## Compound of Interest

Compound Name: CV-159

Cat. No.: B1669345

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The following diagram illustrates the proposed signaling pathway through which **CV-159** exerts its anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).



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Caption: Signaling pathway of **CV-159** in endothelial cells.

## Summary of Quantitative Data

The following table summarizes the key quantitative findings from the primary study on **CV-159**.

Experimental Model	Treatment	Concentration	Outcome	Result
Human Umbilical Vein Endothelial Cells (HUVECs)	CV-159 + TNF- $\alpha$	10 $\mu$ M	E-selectin Expression	Inhibition of TNF- $\alpha$ -induced expression
HUVECs	CV-159 + TNF- $\alpha$	10 $\mu$ M	VCAM-1 & ICAM-1 Expression	No inhibition of TNF- $\alpha$ -induced expression
HUVECs	CV-159 + TNF- $\alpha$	10 $\mu$ M	JNK, p38, NF- $\kappa$ B Phosphorylation	Inhibition of TNF- $\alpha$ -induced phosphorylation
HUVECs	CV-159 + TNF- $\alpha$	10 $\mu$ M	ROS Generation	Inhibition of TNF- $\alpha$ -induced generation
Smooth Muscle Cells (SMCs)	CV-159 + TNF- $\alpha$	0.1-10 $\mu$ M	VCAM-1 Expression	Concentration-dependent inhibition
Rat Model	CV-159 (p.o.)	5 and 10 mg/kg	Delayed Neuronal Death (CA1 region)	Significant protection
Rat Model	CV-159 (p.o.)	Not specified	Brain Infarct Size (MCA occlusion)	Diminished size
Rat Model	CV-159 (p.o.)	Not specified	Infarcted Cortex Water Content	Significant reduction

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below based on the available literature.[\[1\]](#)

## Cell Culture and Treatment

Human umbilical vein endothelial cells (HUVECs) were pretreated with **CV-159** (10  $\mu$ M) for 30 minutes. Following pretreatment, TNF- $\alpha$  (10 ng/ml) was applied for either 20 minutes or 24 hours to induce an inflammatory response.

## Western Blotting

Western blotting was employed to examine the expression of inflammatory markers and the activation of inflammatory signaling molecules. This technique was used to measure the levels of E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). It was also used to assess the phosphorylation status of JNK, p38, and NF- $\kappa$ B p65 (Ser536).

## Reactive Oxygen Species (ROS) Generation Assay

The generation of reactive oxygen species (ROS) was measured using 2',7'-dichlorodihydrofluorescein diacetate. This fluorescent probe is used to detect intracellular ROS.

## In Vivo Studies

In vivo experiments were conducted in rats to assess the neuroprotective effects of **CV-159**.<sup>[2]</sup>

## Ischemia Model

Transient forebrain ischemia was induced in rats for 15 minutes. **CV-159**, administered orally (p.o.) at doses of 5 and 10 mg/kg, was evaluated for its ability to protect against delayed neuronal death in the hippocampal CA1 region.

## Stroke Model

Permanent middle cerebral artery (MCA) occlusion was performed in rats to create a model of stroke. The effect of **CV-159** on the size of the resulting brain infarct and the associated increase in water content in the infarcted cortex was evaluated.

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## References

- 1. CV-159, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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